molecular formula C27H26ClN3O4 B2400987 4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one CAS No. 1018163-61-5

4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one

Cat. No. B2400987
CAS RN: 1018163-61-5
M. Wt: 491.97
InChI Key: FUHUYFHBRMOAKZ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a benzimidazole ring, a pyrrolidin-2-one ring, a methoxyphenyl group, and a chlorophenoxy group . These functional groups suggest that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide detailed information about the compound’s atomic arrangement, stereochemistry, and molecular weight.


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. For instance, the benzimidazole ring might participate in electrophilic aromatic substitution reactions, while the pyrrolidin-2-one ring might undergo reactions at the carbonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would need to be determined experimentally .

Scientific Research Applications

Molecular Stabilities and Docking Studies

Research has shown that benzimidazole derivatives, which include compounds structurally similar to the given chemical, demonstrate potential as EGFR inhibitors with anti-cancer properties. A study by Karayel (2021) involved detailed tautomeric properties, conformational analyses, and molecular docking studies to investigate these properties.

Antioxidant Activity

Benzimidazole derivatives have been synthesized and tested for antioxidant activity. For instance, Tumosienė et al. (2019) found that certain compounds exhibited potent antioxidant activities, with some showing higher activity than known antioxidants like ascorbic acid.

Synthesis and Chemical Transformation

The synthesis of benzimidazole derivatives, including methods and yields, is a significant area of research. A study by Pan Xiang-jun (2006) details the synthesis of various benzimidazole derivatives, providing insight into the chemical processes involved in producing these compounds.

Vasorelaxant Properties

Compounds containing benzimidazole structures have been explored for their vasodilation properties. Nofal et al. (2013) conducted a study revealing significant vasodilation effects using isolated thoracic aortic rings of rats.

Structural and Spectroscopic Studies

Detailed structural and spectroscopic studies on benzimidazole derivatives have been conducted to understand their properties better. Saral et al. (2017) utilized methods like X-ray diffraction and NMR spectroscopy for this purpose.

Pharmacological Evaluation

The pharmacological potential of benzimidazole derivatives, particularly in relation to their antimicrobial and antifungal activities, has been a focus of research. For instance, Rani et al. (2014) synthesized and evaluated novel imidazole ureas/carboxamides for their antimicrobial properties.

Luminescent Properties

The luminescent properties of coordination polymers generated from benzimidazole ligands have been studied. Zhang et al. (2013) explored the luminescent properties of such polymers, providing insights into their potential applications in material science.

Alkylation and Ring Closure Reactions

The use of benzimidazole derivatives in alkylation and ring closure reactions has been investigated. Roman (2013) conducted a study to generate a diverse library of compounds through such reactions, showcasing the versatility of benzimidazole derivatives in organic synthesis.

properties

IUPAC Name

4-[1-[3-(2-chlorophenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClN3O4/c1-34-21-12-10-19(11-13-21)30-15-18(14-26(30)33)27-29-23-7-3-4-8-24(23)31(27)16-20(32)17-35-25-9-5-2-6-22(25)28/h2-13,18,20,32H,14-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHUYFHBRMOAKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(COC5=CC=CC=C5Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one

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